molecular formula C6H4N2OS B15244970 2-(Furan-2-yl)-1,3,4-thiadiazole

2-(Furan-2-yl)-1,3,4-thiadiazole

Cat. No.: B15244970
M. Wt: 152.18 g/mol
InChI Key: YZMQJYOJJJHESW-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains both furan and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization with an oxidizing agent . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(Furan-2-yl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the furan ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid in sulfuric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the furan ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-1,3,4-thiadiazole varies depending on its application. In antimicrobial activity, it is believed to interfere with the synthesis of essential biomolecules in microorganisms. In anticancer applications, it may induce apoptosis by interacting with specific cellular pathways and molecular targets such as enzymes involved in cell proliferation .

Comparison with Similar Compounds

  • 2-(Furan-2-yl)-1,3,4-oxadiazole
  • 2-(Furan-2-yl)-1,3,4-triazole
  • 2-(Furan-2-yl)-1,3,4-thiazole

Comparison: 2-(Furan-2-yl)-1,3,4-thiadiazole is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct electronic properties and reactivity compared to its analogs. For instance, the thiadiazole ring is more electron-rich than the oxadiazole ring, making it more reactive in certain chemical reactions .

Properties

Molecular Formula

C6H4N2OS

Molecular Weight

152.18 g/mol

IUPAC Name

2-(furan-2-yl)-1,3,4-thiadiazole

InChI

InChI=1S/C6H4N2OS/c1-2-5(9-3-1)6-8-7-4-10-6/h1-4H

InChI Key

YZMQJYOJJJHESW-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN=CS2

Origin of Product

United States

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